Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3O2K. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide typically involves the reaction of ethyl cyclopropyl carboxylate with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the cyclopropyl carboxylate, followed by its reaction with boronic acid derivatives. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Potassium trifluoroborate: Similar in its boron-containing structure but lacking the cyclopropyl group.
Potassium ethoxycarbonylcyclopropylate: Similar in its cyclopropyl and ethoxycarbonyl groups but lacking the trifluoroborate moiety.
Eigenschaften
CAS-Nummer |
1613220-84-0 |
---|---|
Molekularformel |
C6H9BF3KO2 |
Molekulargewicht |
220.04 g/mol |
IUPAC-Name |
potassium;[(1R,2S)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF3O2.K/c1-2-12-6(11)4-3-5(4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1/t4-,5+;/m0./s1 |
InChI-Schlüssel |
NRHPDVGKTYUQNC-UYXJWNHNSA-N |
Isomerische SMILES |
[B-]([C@@H]1C[C@@H]1C(=O)OCC)(F)(F)F.[K+] |
SMILES |
[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.